![molecular formula C8H10N4O2 B1378271 ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate CAS No. 1384802-61-2](/img/structure/B1378271.png)

ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate

Vue d'ensemble

Description

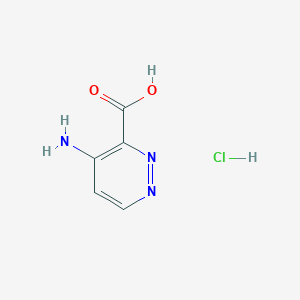

Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate is a compound with a molecular weight of 194.19 . Its IUPAC name is ethyl 6-amino-1H-imidazo[1,2-b]pyrazole-7-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,10H,2H2,1H3,(H2,9,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is known to have a molecular weight of 194.19 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

Application in Fluorescence Studies

- Scientific Field: Chemistry, specifically fluorescence studies .

- Summary of the Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

- Methods of Application: The study involved continuous excitation at 365 nm with a xenon lamp at different times. The normalized fluorescence intensities of the dyes decreased by 89–94%, measured at their maximum wavelength .

- Results or Outcomes: The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Application in Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Scientific Field: Organic Chemistry .

- Summary of the Application: Pyrazolopyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

- Methods of Application: The study introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

- Results or Outcomes: This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Application in Energetic Materials

- Scientific Field: Material Science .

- Summary of the Application: The study explores heat-resistant explosives that are easy to synthesize, which is a major challenge in the research of energetic materials .

- Methods of Application: Two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo [1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo [1,5-a]pyrimidin-7 (4H)-one (5), were synthesized .

- Results or Outcomes: The study resulted in the successful synthesis of these compounds, contributing to the field of energetic materials .

Application in Antitumor Scaffold

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .

- Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Application in Organic Light-Emitting Devices

- Scientific Field: Material Science .

- Summary of the Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores have been a major focus of research related to materials science and biological interactions over the past decades . They have been used in organic light-emitting devices .

- Methods of Application: The study involved the use of these compounds in the design of organic light-emitting devices .

- Results or Outcomes: The study found that these compounds display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents .

Application in Ionic or Molecular Sensing

- Scientific Field: Chemistry .

- Summary of the Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores have been used in ionic or molecular sensing .

- Methods of Application: The study involved the use of these compounds in the design of sensors for ions and molecules .

- Results or Outcomes: The study found that these compounds display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,11H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALQTERRXJWWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN2C1=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)